molecular formula C7H5N3O B12835986 Pyrido[2,3-c]pyridazin-4(1h)-one

Pyrido[2,3-c]pyridazin-4(1h)-one

Cat. No.: B12835986
M. Wt: 147.13 g/mol
InChI Key: WIIFSVZOFCGCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[2,3-c]pyridazin-4(1H)-one is a heterocyclic compound that forms the core scaffold for a class of biologically active molecules. Scientific research, including patent literature, identifies derivatives of this compound as potent dual inhibitors of Tumor Necrosis Factor Alpha (TNF-α) and Phosphodiesterase 4 (PDE4) . These key biological targets are critically implicated in the inflammatory cascade, positioning this chemical scaffold as a promising starting point for the development of new therapeutic agents for inflammatory diseases . Research into substituted Pyrido[2,3-c]pyridazin-4(1H)-ones suggests potential applications in investigating conditions such as rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), asthma, and allergic rhinitis . The mechanism of action involves the suppression of pro-inflammatory cytokine TNF-α and the inhibition of PDE4, which increases intracellular cyclic AMP (cAMP) levels, leading to broad anti-inflammatory effects . This dual-target mechanism offers a compelling strategy for immunology and pharmacology research. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can rely on this compound for exploratory studies in medicinal chemistry, lead optimization, and investigating pathways involved in inflammation and immune response.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

1H-pyrido[2,3-c]pyridazin-4-one

InChI

InChI=1S/C7H5N3O/c11-6-4-9-10-7-5(6)2-1-3-8-7/h1-4H,(H,8,10,11)

InChI Key

WIIFSVZOFCGCJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=CC2=O)N=C1

Origin of Product

United States

Synthetic Strategies for Pyrido 2,3 C Pyridazin 4 1h One and Analogues

Classical Synthetic Routes to Pyrido[2,3-c]pyridazin-4(1H)-one Derivatives

Traditional methods for the synthesis of the pyrido[2,3-c]pyridazine (B12844688) core often rely on well-established cyclization and annulation reactions. These routes typically involve the sequential construction of the fused ring system from functionalized pyridine (B92270) or pyridazine (B1198779) precursors.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a fundamental strategy for the formation of the this compound ring system. This approach often involves the cyclization of a suitably substituted pyridine derivative. For instance, the reductive cyclization of ethyl 2-diazo-2-(5-fluoro-2-halonicotinoyl)acetate using trialkylphosphine has been shown to produce ethyl 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylates. jst.go.jp In this process, the diazo group is reduced, and the resulting intermediate undergoes cyclization to form the pyridazinone ring.

Another example involves the intramolecular cyclization of hydrazones. The hydrazones derived from the reaction of {[1-ethoxycarbonyl-1-(6-chloro- and 6-tolylthio-5-fluoro-2-halonicotinoyl)methylene]hydrazono}triphenylphosphoranes with water can be cyclized to afford the corresponding pyrido[2,3-c]pyridazine derivatives. jst.go.jp This method highlights the versatility of hydrazone intermediates in the synthesis of this heterocyclic system.

Annulation of Pyridine Rings to 1,2-Diazine Systems

The annulation of a pyridine ring onto a pre-existing 1,2-diazine (pyridazine) system is another classical approach. This strategy involves building the pyridine ring onto a pyridazine core. A copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides a pathway to 1,6-dihydropyridazines, which can then be oxidized to the corresponding pyridazines. organic-chemistry.org These pyridazine derivatives can serve as precursors for further annulation reactions to construct the fused pyrido[2,3-c]pyridazine skeleton. The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds in acetic anhydride (B1165640) is a notable method for synthesizing pyridazin-3-one derivatives, which can be further elaborated. nih.gov

Synthesis from Specific Precursors (e.g., (5-aminopyridazin-4-yl)aryl ketones)

The use of specifically functionalized precursors is a targeted approach to the synthesis of pyrido[2,3-c]pyridazin-4(1H)-ones. While direct synthesis from (5-aminopyridazin-4-yl)aryl ketones is not extensively detailed in the provided search results, the synthesis of related pyridopyridazine (B8481360) systems often starts from aminopyridine or aminopyridazine derivatives. For example, the reaction of 3,4-pyridinedicarboxylic acid can be used as a starting material to form a pyridazinone ring, which can then be further functionalized. semanticscholar.org The synthesis of various fused pyridopyridazine isomers has been reviewed, indicating that the strategic choice of starting materials with appropriate functional groups is crucial for the successful construction of the desired heterocyclic framework. mdpi.com

Modern and Green Methodologies for this compound Analogues

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. Multicomponent reactions (MCRs) and the use of green reaction media like water have emerged as powerful tools in the synthesis of complex heterocyclic molecules, including analogues of this compound.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials, offer significant advantages in terms of efficiency and atom economy. researchgate.net Several MCRs have been developed for the synthesis of pyridopyrimidine and related fused heterocyclic systems, which share structural similarities with pyrido[2,3-c]pyridazines.

For instance, a one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines has been achieved through the reaction of aldehydes, alkyl nitriles, and aminopyrimidines in the presence of triethylbenzylammonium chloride (TEBAC) in water. researchgate.net Another approach involves the catalyst-free, one-pot three-component reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-(ethylthio)pyrimidine-4(3H)-one, and arylaldehydes under ultrasonic irradiation to yield novel pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net These examples demonstrate the potential of MCRs to rapidly generate diverse libraries of fused pyridine heterocycles.

The following table summarizes a selection of multicomponent reactions used for the synthesis of related heterocyclic systems:

ReactantsCatalyst/ConditionsProductReference
Aldehydes, Alkyl nitriles, AminopyrimidinesTriethylbenzylammonium chloride (TEBAC), WaterPyrido[2,3-d]pyrimidine derivatives researchgate.net
3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-(ethylthio)pyrimidine-4(3H)-one, ArylaldehydesUltrasonic irradiation, Catalyst-freePyrido[2,3-d]pyrimidine derivatives researchgate.net
Barbituric/2-thiobarbituric acids, Amines, AldehydesWater, Catalyst-free, Room temperatureDihydropyrido[2,3-d:6,5-d']dipyrimidine derivatives acs.org

Water-Mediated and Catalyst-Free Protocols

The use of water as a reaction medium and the development of catalyst-free protocols are central tenets of green chemistry. These approaches aim to reduce the environmental impact of chemical synthesis by avoiding hazardous organic solvents and expensive or toxic catalysts.

A notable example is the development of a water-mediated and catalyst-free method for the synthesis of a wide range of functionalized dihydropyrido[2,3-d:6,5-d']dipyrimidine derivatives. acs.org This one-pot, pseudo-six-component reaction proceeds at room temperature, highlighting its energy efficiency and operational simplicity. acs.org Similarly, a solvent- and catalyst-free method for the synthesis of bicyclic pyridones has been developed by refluxing a mixture of heterocyclic ketene (B1206846) aminals, triethoxymethane, and dicarbonyl compounds. clockss.org

The table below showcases some green synthetic protocols for related heterocycles:

Reaction TypeConditionsProductReference
One-pot pseudo-six component reactionWater, Room temperature, Catalyst-freeDihydropyrido[2,3-d:6,5-d']dipyrimidine derivatives acs.org
Three-component cascade synthesisReflux, Solvent- and catalyst-freeBicyclic pyridones clockss.org
One-pot three-component reactionUltrasonic irradiation, Catalyst-freePyrido[2,3-d]pyrimidine derivatives researchgate.net

These modern methodologies not only offer environmental benefits but also often lead to higher yields, shorter reaction times, and simpler purification procedures, making them attractive alternatives to classical synthetic routes.

Mechanochemical Synthesis (e.g., Grinding Chemistry)

Mechanochemical synthesis, a solvent-free approach utilizing mechanical force to initiate chemical reactions, has emerged as a green and efficient method for preparing heterocyclic compounds. beilstein-journals.orgresearchgate.net This technique, often carried out in a ball mill, offers advantages such as reduced reaction times, higher yields, and minimized solvent waste. beilstein-journals.orgresearchgate.net

In the context of pyridazinone synthesis, mechanochemistry has been successfully employed. For instance, the condensation of various carbonyl compounds with hydrazine (B178648) derivatives can be achieved through grinding, sometimes with a catalytic amount of acid like acetic acid. researchgate.net This method has been used to synthesize a variety of azine derivatives in high yields. researchgate.net

A notable example involves the reaction of 2-aminobenzamides with aryl or alkyl aldehydes and the hypervalent iodine reagent o-iodoxybenzoic acid (IBX) under mechanochemical conditions. This reaction leads to the formation of substituted quinazolin-4(3H)-ones, a related heterocyclic system, in fair yields. beilstein-journals.org Researchers anticipate that the controlled reactivity of IBX under mechano-milling conditions is key to the success of this transformation. beilstein-journals.org

Table 1: Comparison of Synthesis Methods for Aldazines

Product No.Traditional Heating (Yield %)Grinding (Yield %)
3a-jLower yieldsHigh to exceptional yields

This table highlights the increased efficiency of mechanochemical grinding over traditional heating methods for the synthesis of aldazines, which are precursors or analogues to some heterocyclic systems. researchgate.net

Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry, emphasizing sustainability and atom economy, are increasingly influencing the design of synthetic routes to complex molecules. acs.orgbeilstein-journals.org Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product, is a key metric in this paradigm. acs.org

Water-mediated and catalyst-free reactions represent a significant step towards sustainable synthesis. acs.org One-pot multicomponent reactions (MCRs) are particularly noteworthy as they allow the construction of complex molecules from simple starting materials in a single step, minimizing waste and improving efficiency. acs.orgresearchgate.net For example, a green protocol for the synthesis of densely functionalized pyrido[2,3-d:6,5-d']dipyrimidines has been developed using a one-pot, three-component reaction in water at room temperature without any added catalyst. acs.org This method boasts high atom economy and a low E-factor. acs.org

Solvent- and catalyst-free conditions are also being explored for the synthesis of azaarene derivatives. beilstein-journals.org A practical approach for the direct benzylic addition of azaarenes and aldehydes has been reported under neat conditions, offering a highly atom-economical pathway. beilstein-journals.org Furthermore, SnCl2-catalyzed multicomponent reactions have been described for the chemo- and regioselective synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines in an atom-economic manner. acs.org

Regioselective Synthesis of this compound Derivatives

Regioselectivity, the control of the orientation of chemical bond formation, is a critical aspect in the synthesis of substituted heterocyclic compounds. Achieving high regioselectivity is essential to avoid the formation of isomeric mixtures and to ensure the desired biological activity of the target molecule.

Several strategies have been developed for the regioselective synthesis of pyridopyridazinone derivatives and related heterocycles. For instance, the Borsche reaction of acyl-substituted pyridines has been utilized to prepare pyridopyridazinone analogs. mdpi.com Another approach involves the regioselective nucleophilic substitution of 4,6-dichloropyridazine-3-carboxylates. mdpi.com

The synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones has been achieved with high regioselectivity using a cellulose-supported acidic ionic liquid as a heterogeneous catalyst. researchgate.net The regioselectivity of the product was confirmed by 1H NMR spectroscopy. researchgate.net Similarly, the synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates has been accomplished through acid-catalyzed reactions of 2-aminothiophene-3-carboxylates with activated nitriles, with the requisite thiophenes being prepared regioselectively. bohrium.com

Novel Synthetic Methodologies and Route Development

The quest for more efficient and versatile synthetic routes to this compound and its analogues has led to the development of novel methodologies, including recyclization strategies and cascade reactions.

Recyclization Strategies

Recyclization reactions offer a unique approach to the synthesis of heterocyclic compounds by transforming one heterocyclic ring into another. This strategy can provide access to novel scaffolds that may be difficult to obtain through conventional methods.

A notable example is the recyclization of N-arylitaconimides with aminopyrimidinones to afford pyrido[2,3-d]pyrimidines. colab.wsbohrium.com This method involves the reaction of N-arylitaconimides with 6-aminopyrimidin-4(3H)-ones or 6-aminopyrimidine-2,4(1H,3H)-diones in boiling acetic acid. colab.wsbohrium.com This process has been described as a convenient method for the synthesis of 2-(4,7-dioxopyrido[2,3-d]pyrimidin-6-yl)acetanilides and 2-(2,4,7-trioxopyrido[2,3-d]pyrimidin-6-yl)acetanilides. colab.wsbohrium.com

Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. frontiersin.orgcaltech.edu These processes are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules. frontiersin.orgcaltech.edu

Several cascade reactions have been developed for the synthesis of pyridopyridazinone-related structures. For example, a one-pot three-component cascade reaction has been utilized for the green synthesis of 2-amino-5,8-dihydro-3H-pyrido[2,3-d]pyrimidin-4-ones. researchgate.net This reaction involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and various ketones in the presence of a catalytic amount of sodium carbonate in an aqueous ethanol (B145695) mixture. researchgate.net

Another example is the Rh/Cu-catalyzed multi-step cascade transformation for the synthesis of pyrido[2,1-a]indoles from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols. rsc.org This complex reaction involves the cleavage and formation of multiple C-H, C-C, and C-N bonds in a one-pot reaction with excellent chemoselectivity. rsc.org Tandem annulation of 1,3-enynes has also been explored to provide functionalized pyridine derivatives. d-nb.info

Chemical Reactivity and Functionalization of the Pyrido 2,3 C Pyridazin 4 1h One Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Pyrido[2,3-c]pyridazin-4(1H)-one Ring System

The pyrido[2,3-c]pyridazine (B12844688) ring system is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups. The positions on the pyridine (B92270) and pyridazine (B1198779) rings exhibit different reactivities, which can be exploited for regioselective modifications.

Diazotization of 4-aryl-3-aminopyridine derivatives can lead to intramolecular electrophilic substitution on an electron-rich aryl substituent, resulting in the formation of tricyclic pyrido[3,4-c]cinnolines. mdpi.com For less electron-rich aryl groups, the diazonium salt can be isolated and used in subsequent reactions. mdpi.com

Nucleophilic aromatic substitution is a common strategy for functionalizing the pyridopyridazine (B8481360) core. For instance, a 4,6-dichloropyridazine-3-carboxylate can undergo regioselective nucleophilic substitution at the C4 position with tert-butyl ethyl malonate. mdpi.com Similarly, nucleophilic substitution of a chloro derivative with acetylacetone (B45752) has been reported. mdpi.com The reactivity of halogenated pyridopyrimidines in nucleophilic substitution reactions allows for the selective introduction of various substituents.

Derivatization Strategies at Key Positions of this compound

The development of diverse derivatives of the this compound scaffold often involves strategic modifications at key positions. These derivatizations are crucial for tuning the molecule's properties for various applications.

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental methods for modifying the this compound core. These reactions typically occur at the nitrogen atoms or at activated carbon positions. For example, the alkylation of 7-phenyl-5-(quinolin-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d] pyrimidin-4(1H)-one with 3-chloro-2,4-pentanedione in the presence of a base leads to the S-alkylated product. mdpi.com Similarly, alkylation with ethyl bromoacetate (B1195939) can be achieved in dry acetone (B3395972) with potassium carbonate. mdpi.com

Acylation of aminopyridazinyl aryl ketones can be controlled to achieve regioselective modification. univie.ac.at The acylation of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with chloroacetyl chloride can yield either the corresponding chloroacetamide or cyclize to form a 1H-pyrido[2,3-b] mdpi.comnih.govoxazin-2(3H)-one. researchgate.net

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Arylation)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura arylation, are powerful tools for introducing aryl and heteroaryl groups onto the this compound scaffold. This methodology is widely used to create carbon-carbon bonds and build molecular complexity.

The Suzuki-Miyaura arylation can be performed on halogenated derivatives. For example, the C4 position of a 2,4-dichloropyrido[2,3-d]pyrimidine (B159073) can be regioselectively arylated using a palladium catalyst. researchgate.net In some cases, direct C-H arylation can be achieved. nih.gov The reactivity of different halogen atoms can be exploited for sequential, regiocontrolled cross-coupling reactions to synthesize trisubstituted pyridopyrimidines. nih.gov For instance, a trihalogenated pyridopyrimidine can undergo sequential Suzuki-Miyaura couplings at different positions by carefully selecting the reaction conditions. academie-sciences.fr

The choice of palladium catalyst and reaction conditions is crucial for the success of these couplings. For example, the XantPhos/Pd(OAc)₂ catalytic system has been shown to be effective for the Suzuki-Miyaura arylation at the C6 position of a pyridopyrazolopyrimidinone derivative. nih.gov

Formation of Fused Polycyclic Derivatives

The this compound scaffold serves as a versatile building block for the synthesis of more complex, fused polycyclic systems. These reactions often involve intramolecular cyclizations or multicomponent reactions.

One approach involves the reaction of a substituted pyridopyridazinone with binucleophiles. For instance, 3-hydroxy-3,4-dihydropyrido[2,1-c] mdpi.comnih.govoxazine-1,8-diones can react with amines and ammonium (B1175870) acetate (B1210297) to form polycyclic pyridones through a ring-opening and subsequent cyclization process. mdpi.comsemanticscholar.org

Another strategy involves the condensation of a substituted pyridazine with a suitable partner. For example, the condensation of 4-methyl pyridazine-6-one with DMFDMA, followed by treatment with aniline, leads to a pyridopyridazine-3,8-dione. mdpi.com Multicomponent reactions provide an efficient route to fused systems. A transition metal-free, base-promoted reaction of an aromatic aldehyde, acetophenone, and 1H-pyrazolo[3,4-b]pyridin-3-amine can yield aza-fused polysubstituted pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines. tandfonline.com

Transformations Involving the 4(1H)-one Moiety

The 4(1H)-one moiety of the this compound scaffold is a key functional group that can undergo various chemical transformations, providing access to a range of derivatives.

The carbonyl group can be converted to a reactive chloro group by treatment with phosphoryl chloride. mdpi.com This chloro derivative then serves as a versatile intermediate for further functionalization through nucleophilic substitution reactions, such as the introduction of amines or for use in Suzuki arylations. mdpi.com

The lactam function can also participate in cyclization reactions. For example, reductive cyclization of 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters can lead to lactams. mdpi.com The tautomeric nature of the 4(1H)-one moiety is also an important consideration, with studies showing that the pyridone form is the major isomer in polar solvents. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation of Pyrido 2,3 C Pyridazin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, providing profound insights into the chemical environment of individual atoms. For Pyrido[2,3-c]pyridazin-4(1H)-one and its derivatives, a combination of ¹H, ¹³C, and advanced NMR techniques offers a comprehensive picture of its molecular framework.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of pyridopyridazinone derivatives, the chemical shifts (δ) of the protons are influenced by the electronic effects of the fused heterocyclic rings and any substituents present.

For a related compound, 1-chloropyrido[3,4-d]pyridazin-4(3H)-one, the ¹H NMR spectrum in DMSO-d6 shows characteristic signals for the pyridopyridazine (B8481360) core. These include a singlet for the NH proton at δ 13.14 ppm, a doublet for H5 at δ 9.32 ppm, a doublet for H7 at δ 9.10 ppm, and a doublet of doublets for H8 at δ 8.11 ppm. semanticscholar.org Another isomer, 4-chloropyrido[3,4-d]pyridazin-1(2H)-one, displays a similar NH singlet at δ 13.13 ppm, with other proton signals appearing at δ 9.45 (s, H5), 9.13 (d, H7), and 7.84 (dd, H8). semanticscholar.org The presence of exchangeable NH protons is often confirmed by D₂O exchange experiments. semanticscholar.org The coupling constants between adjacent protons provide valuable information about the connectivity of the pyridine (B92270) and pyridazine (B1198779) rings.

Table 1: Selected ¹H NMR Data for this compound Analogs

CompoundSolventH5 (ppm)H7 (ppm)H8 (ppm)NH (ppm)
1-chloropyrido[3,4-d]pyridazin-4(3H)-oneDMSO-d69.32 (d)9.10 (d)8.11 (dd)13.14 (s)
4-chloropyrido[3,4-d]pyridazin-1(2H)-oneDMSO-d69.45 (s)9.13 (d)7.84 (dd)13.13 (s)

Data sourced from a study on pyridopyridazine derivatives. semanticscholar.org

Carbon-13 NMR (¹³C NMR) Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and electronic environment.

A comprehensive assignment of the ¹³C NMR spectrum is often achieved using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. nih.gov These experiments correlate carbon signals with their directly attached protons (HSQC) and with protons that are two or three bonds away (HMBC), allowing for the unambiguous assignment of all carbon resonances. For pyridazin-3(2H)-one, the carbonyl carbon (C3) resonates at approximately δ 164.00 ppm, while the other ring carbons appear between δ 130 and 140 ppm. rsc.org The specific chemical shifts of the carbons in the pyrido-fused system will be influenced by the nitrogen atoms in both rings.

Table 2: Representative ¹³C NMR Data for a Pyridazin-3(2H)-one Derivative

Carbon AtomChemical Shift (ppm)
C3164.00
C4130.45
C5134.71
C6139.02

Data adapted from an analysis of pyridazin-3-ones. rsc.org

Advanced NMR Techniques (e.g., ¹⁵N, ¹⁹F NMR, Dynamic NMR)

To gain deeper structural insights, advanced NMR techniques are often employed. ¹⁵N NMR spectroscopy is particularly valuable for nitrogen-containing heterocycles like this compound, as it directly probes the chemical environment of the nitrogen atoms. nih.govipb.pt The chemical shifts of the nitrogen atoms can help to distinguish between different tautomeric forms and to understand the electronic structure of the molecule. mdpi.comnih.gov For instance, in a related pyrano[2,3-c]pyrazole derivative, the "pyrrole-like" and "pyridine-like" nitrogen atoms of the pyrazole (B372694) moiety could be distinguished by their ¹⁵N chemical shifts. nih.gov

Dynamic NMR (DNMR) can be used to study conformational changes and other dynamic processes, such as tautomerism, that may occur in this compound. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these processes.

X-ray Crystallography for Absolute Structure Determination

While NMR provides a detailed picture of the molecule in solution, X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction Studies

Growing a suitable single crystal of this compound allows for its analysis by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, confirming the connectivity and stereochemistry of the molecule. dntb.gov.uasemanticscholar.org The crystal structure of a related pyrido[1,2-c]pyrimidine-1,3-dione derivative revealed a slightly distorted half-chair conformation for the saturated ring. grafiati.com The planarity of the fused ring system and the orientation of any substituents can be accurately determined. researchgate.net

Table 3: Illustrative Crystallographic Data for a Related Heterocyclic Compound

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.936(2)
b (Å)10.490(1)
c (Å)11.801(1)
α (°)102.69(5)
β (°)103.27(3)
γ (°)93.80(1)

Data for 4-(4-methylphenyl)-6-phenyl-2,3,3a,4-tetrahydro-1H-pyrido[3,2,1-jk]carbazole. grafiati.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.goviucr.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical technique for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.

For this compound, the expected analysis would involve determining its exact mass based on its molecular formula, C₇H₅N₃O. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). An experimental HRMS analysis, likely using a technique such as Electrospray Ionization (ESI), would then be performed. The goal would be to match the experimentally measured m/z value of the protonated molecule [M+H]⁺ or another adduct to the calculated theoretical value. A close match, typically within a few parts per million (ppm), would provide strong evidence for the correct molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₇H₅N₃O
Calculated Mass [M+H]⁺ Data not available
Measured Mass [M+H]⁺ Data not available

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds.

For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands. A prominent band would be anticipated for the carbonyl (C=O) group of the pyridazinone ring, typically appearing in the region of 1650-1700 cm⁻¹. Another key feature would be the N-H stretching vibration from the amide function within the ring, expected as a broad band in the 3100-3400 cm⁻¹ region. Additionally, C=N and C=C stretching vibrations from the fused aromatic rings would appear in the 1450-1630 cm⁻¹ range, while C-H stretching vibrations of the pyridine ring would be observed around 3000-3100 cm⁻¹.

Table 2: Expected FT-IR Characteristic Absorption Bands for this compound

Functional Group Bond Expected Wavenumber (cm⁻¹)
Amide N-H stretch Data not available
Carbonyl C=O stretch Data not available
Aromatic C=C/C=N stretch Data not available

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) that compose a compound. This quantitative method serves as a crucial check for the purity and empirical formula of a newly synthesized substance.

For a pure sample of this compound (C₇H₅N₃O), the theoretical percentages of carbon, hydrogen, and nitrogen would be calculated based on its molecular weight. The experimental values obtained from the analysis of a synthesized sample would then be compared to these theoretical percentages. A close agreement, typically within ±0.4%, is considered a confirmation of the compound's elemental composition and purity.

Table 3: Elemental Analysis Data for this compound

Element Molecular Formula Theoretical % Found %
Carbon (C) C₇H₅N₃O 57.14 Data not available
Hydrogen (H) C₇H₅N₃O 3.43 Data not available

Computational Chemistry and Cheminformatics in Pyrido 2,3 C Pyridazin 4 1h One Research

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of heterocyclic compounds, offering a balance between accuracy and computational cost. For derivatives of related scaffolds like pyrido[2,3-d]pyrimidines, DFT calculations are commonly performed using the B3LYP functional with a 6-311++G(d,p) basis set to ascertain various molecular properties.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

While specific optimized geometry data for Pyrido[2,3-c]pyridazin-4(1H)-one is not extensively detailed in the available literature, the methodology is well-established. Conformational analysis, an extension of geometry optimization, would explore different spatial arrangements (conformers) of the molecule, which is particularly important if flexible substituent groups are present. By identifying the global minimum energy conformation, researchers can use the most stable and representative structure for further calculations, such as docking studies and electronic property analysis.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity and electronic properties. semanticscholar.org The HOMO, which has the capacity to donate electrons, and the LUMO, which can accept electrons, are at the forefront of molecular interactions. semanticscholar.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. semanticscholar.org

A large HOMO-LUMO gap implies high kinetic stability, low chemical reactivity, and low polarizability, as more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, has lower kinetic stability, and is more polarizable. semanticscholar.org

For instance, in a study of related pyrido[2,3-d]pyrimidine (B1209978) derivatives, the HOMO was primarily located on the benzene (B151609) ring and parts of the uracil (B121893) ring, while the LUMO distribution varied depending on the substituent. semanticscholar.org The calculated energy gap for one highly active herbicidal compound in that class, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, was found to be 0.16463 Hartree. semanticscholar.org A similar FMO analysis for this compound would be essential to predict its reactivity and guide its application in materials science or as a pharmacophore.

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRegion of the molecule most likely to donate electrons; associated with nucleophilic character.
LUMO Lowest Unoccupied Molecular OrbitalRegion of the molecule most likely to accept electrons; associated with electrophilic character.
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. semanticscholar.org

Derived from HOMO and LUMO energy values, global reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. These descriptors, based on conceptual DFT, are invaluable for comparing the chemical behavior of different compounds. Key descriptors include:

Electronegativity (χ): Measures the power of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability. Soft molecules are more reactive.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.

Analysis of these parameters for this compound would allow for a detailed understanding of its electronic character and how it might interact with biological targets or other chemicals.

DescriptorFormulaInterpretation
Electronegativity (χ)χ = -(EHOMO + ELUMO)/2A measure of the ability to attract electrons.
Chemical Hardness (η)η = (ELUMO - EHOMO)/2Resistance to deformation of the electron cloud; higher values mean greater stability.
Chemical Softness (S)S = 1 / ηThe inverse of hardness; higher values indicate greater polarizability and reactivity.
Chemical Potential (μ)μ = -χThe tendency of electrons to escape from the system.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the molecule's surface using a color spectrum:

Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with hydrogen bond acceptor sites (e.g., around lone pairs of oxygen and nitrogen atoms).

Blue: Regions of positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack and are associated with hydrogen bond donor sites (e.g., around hydrogen atoms attached to heteroatoms).

Green: Regions of neutral or zero potential.

For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridazine (B1198779) ring and the carbonyl oxygen, identifying them as key sites for intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models are powerful tools in drug discovery for predicting the activity of new, unsynthesized molecules.

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with 2D descriptors of the molecules. These descriptors can be calculated from the 2D representation of the structure and include constitutional, topological, and electrostatic properties. The goal is to develop a linear or non-linear equation that can predict the activity of new derivatives.

While no specific 2D-QSAR studies on this compound derivatives were identified in the searched literature, the methodology has been successfully applied to related scaffolds. For example, 2D- and 3D-QSAR models have been developed for pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors, helping to elucidate the key molecular properties that govern their inhibitory activity. A similar approach for this compound derivatives would be invaluable for optimizing their biological activity for a specific therapeutic target. The process typically involves descriptor calculation, variable selection using statistical methods like stepwise multiple linear regression (SW-MLR) or partial least-squares (PLS), model generation, and rigorous validation.

3D-QSAR Methodologies and Contour Maps

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in understanding how the structural modifications of a molecule influence its biological activity. These models generate contour maps that visualize the spatial regions where specific physicochemical properties are favorable or unfavorable for activity.

In the context of related heterocyclic compounds, 3D-QSAR models have been successfully developed. For instance, studies on 1H-Pyrrolo[3,2-c]pyridine derivatives, which share a similar bicyclic core, have utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create predictive models. nih.gov These models highlight the importance of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields in determining the inhibitory activity of these compounds. nih.gov

The contour maps generated from these analyses provide a visual guide for drug design. Typically, these maps use color-coded polyhedra to represent different fields around the aligned molecules. mdpi.com For example:

Green contours often indicate regions where bulky steric groups are favored, suggesting that adding substituents in these areas could enhance activity. mdpi.com

Yellow contours signify areas where steric bulk is detrimental to activity. mdpi.com

Blue contours highlight regions where electropositive groups would increase activity. mdpi.com

Red contours point to areas where electronegative groups are preferred. mdpi.com

A 3D-QSAR study on benzimidazole (B57391) derivatives led to the design of new compounds with predicted anti-mycobacterial activity based on the analysis of CoMFA and CoMSIA contour maps. nih.gov The insights from these maps guided the substitution at various positions of the benzimidazole ring to enhance biological efficacy. nih.gov Similarly, for this compound derivatives, these methodologies can be applied to elucidate the structure-activity relationship and guide the synthesis of compounds with improved therapeutic potential.

Principal Component Regression (PCR), Multiple Linear Regression (MLR), and Partial Least Squares (PLS) Methodologies

To handle the large number of molecular descriptors generated in QSAR studies and to address issues of collinearity, several regression methodologies are employed. Principal Component Regression (PCR), Multiple Linear Regression (MLR), and Partial Least Squares (PLS) are among the most common. researchgate.net

In a study involving pyridopyrazine derivatives, these three statistical methods were used to analyze a set of 33 compounds. researchgate.net Molecular descriptors were calculated, and Principal Component Analysis (PCA) was first used to assess the collinearity among these descriptors. researchgate.net Subsequently, PCR, MLR, and PLS models were developed to correlate the structural features with the observed biological activity. researchgate.net The performance of these models was evaluated based on statistical parameters like the coefficient of determination (R²) and the root mean square error (RMSE), which indicate the predictive accuracy of the model. researchgate.net

PCR, for instance, works by first performing a PCA on the predictor variables and then using the resulting principal components as predictors in a linear regression model. bookdown.org This approach is particularly useful when the original predictor variables are highly correlated. researchgate.net PLS regression is another powerful technique that is effective even when there is a large set of predictors. cust.edu.tw It extracts a set of orthogonal factors, known as latent variables, from the predictors that have the best predictive power for the dependent variables. cust.edu.tw

These regression techniques are crucial for building robust and predictive QSAR models for this compound derivatives, enabling the screening and prioritization of new chemical entities for synthesis and biological testing.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Binding Affinities and Modes

Molecular docking studies have been instrumental in predicting the binding affinities and interaction modes of various heterocyclic compounds, including those structurally related to this compound. For example, docking studies on pyrido-pyrimido-thiadiazinone derivatives against the fat mass and obesity-associated (FTO) protein revealed binding energies ranging from -8.0 to -11.6 kcal/mol. semanticscholar.org Similarly, docking of novel pyridopyrimidine derivatives against the SARS-CoV-2 main protease (6LU7) showed favorable energy scores, with one compound reaching an inhibition energy of -7.6 kcal/mol. irispublishers.com

In a study on pyrano[3,2-c]pyridine derivatives, a promising compound was docked against EGFR and VEGFR-2 kinases to understand its cytotoxic mechanism. ekb.eg The docking results are often validated by re-docking the co-crystallized ligand and checking the root-mean-square deviation (RMSD) value. ekb.eg For pyridazinone derivatives investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), several compounds exhibited good docking scores when compared to the reference drug Doravirine. tandfonline.com

Table 1: Predicted Binding Affinities of Related Heterocyclic Compounds from Molecular Docking Studies

Compound Class Target Protein Predicted Binding Affinity (kcal/mol)
Pyrido-pyrimido-thiadiazinones FTO -8.0 to -11.6 semanticscholar.org
Pyrido[2,3-d]pyrimidine derivatives SARS-CoV-2 Main Protease (6LU7) up to -7.6 irispublishers.com
Cyanopyridone derivatives VEGFR-2 -
Cyanopyridone derivatives HER-2 -
Pyridazinone derivatives HIV Reverse Transcriptase -

Binding affinity values are often presented as docking scores or binding energies.

These studies demonstrate the utility of molecular docking in predicting how this compound derivatives might bind to various biological targets, providing a rationale for their potential therapeutic effects.

Analysis of Key Interaction Residues

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the target's binding site. This analysis is crucial for understanding the molecular basis of activity and for designing modifications to improve binding.

For instance, the docking of a pyrido-pyrimido-thiadiazinone derivative into the FTO protein's active site revealed a hydrogen bond with the residue Asn101 at a distance of 2.98 Å and an arene-cation interaction with Lys216. semanticscholar.org In another study, a synthesized pyrido[2,3-b]pyrazine (B189457) derivative was found to form four strong hydrogen bonds with the amino acid residues Asn116, Lys117, Asp119, and Ser145 of the KRAS protein. ikm.org.my

The analysis of key interaction residues helps in explaining the structure-activity relationships observed in a series of compounds. For example, in a study of cyanopyridone and pyrido[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors, the amino group was found to form a hydrogen bond with the key residue Glu885, and a chloride atom was involved in a hydrogen-bonding interaction with Cys1045. mdpi.com These specific interactions help to explain the superior inhibitory activity of certain derivatives. mdpi.com

Table 2: Key Amino Acid Interactions for Related Heterocyclic Compounds

Compound Class Target Protein Key Interacting Residues Type of Interaction
Pyrido-pyrimido-thiadiazinones FTO Asn101, Lys216 semanticscholar.org Hydrogen bond, Arene-cation semanticscholar.org
Pyrido[2,3-b]pyrazines KRAS Asn116, Lys117, Asp119, Ser145 ikm.org.my Hydrogen bond ikm.org.my
Cyanopyridones/Pyrido[2,3-d]pyrimidines VEGFR-2 Glu885, Cys1045 mdpi.com Hydrogen bond mdpi.com
Thrombin Inhibitors Thrombin - Stable hydrogen bonds at S1, Hydrophobic interactions at S2 plos.org

This table provides examples of key interactions identified through molecular docking studies.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net This method is a cost-effective and time-efficient alternative to high-throughput screening (HTS). researchgate.net

The process typically involves docking a large database of compounds into the active site of a target protein and then ranking them based on their predicted binding affinities or docking scores. researchgate.netepa.gov For example, a virtual screen of the Asinex database, containing over 200,000 compounds, was used to identify novel selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). epa.gov

Virtual screening can be structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds to find others with similar properties. nih.gov The identified "hits" from a virtual screen are then subjected to further computational and experimental validation. nih.gov An innovative pre-competitive virtual screening collaboration was successful in expanding a hit chemotype for visceral leishmaniasis, leading to improved antiparasitic activity and selectivity. nih.gov This demonstrates the power of virtual screening in rapidly identifying and optimizing lead compounds. nih.gov

For this compound, virtual screening can be employed to explore vast chemical spaces and identify novel derivatives with high predicted activity against a range of therapeutic targets, thereby accelerating the drug discovery pipeline.

Molecular Dynamics Simulations and Free Energy Perturbation Calculations

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This allows for the assessment of the stability of the ligand-protein complex and provides a more accurate representation of the binding event. nih.gov

MD simulations are often used to refine the results of molecular docking. For example, the best configurations from docking studies of thiazolo-pyridopyrimidines with CDK4/6 were used as starting points for MD simulations to investigate the stability, compactness, and fluctuations of the protein-ligand complexes. nih.gov

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a target protein. nih.gov FEP calculations can provide highly accurate predictions of binding affinity changes resulting from small chemical modifications. In a study on pyrido[4,3-e] nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazines as PDE2 inhibitors, FEP calculations were used to explore the structure-activity relationship and protein flexibility, with the computational results showing good agreement with experimental values. nih.gov Similarly, FEP was employed to guide the design of open-ring derivatives of a NEK6 kinase inhibitor based on a pyrido[2,3-d]pyrimidinone scaffold, aiming to improve solubility while maintaining activity. unimore.it

These advanced computational methods, MD simulations and FEP calculations, provide a deeper understanding of the thermodynamics and kinetics of ligand binding, offering valuable guidance for the rational design and optimization of this compound derivatives as potent and selective therapeutic agents.

Biological and Medicinal Chemistry Insights of Pyrido 2,3 C Pyridazin 4 1h One and Its Analogues

Structure-Activity Relationship (SAR) Studies of Pyrido[2,3-c]pyridazin-4(1H)-one Derivatives

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents and modifications to the core scaffold.

Influence of Substituents on Biological Activity

The nature and position of substituents on the this compound ring system play a crucial role in determining the biological activity of these compounds.

For instance, in a series of 1,7-disubstituted 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic acids, the substituents at the N-1 and C-7 positions were varied. nih.gov The N-1 substituents included ethyl, 2-fluoroethyl, and p-fluorophenyl groups, while the C-7 position was functionalized with variously-substituted piperazines and pyrrolidines. nih.gov However, these modifications resulted in antibacterial activities that were markedly inferior to established drugs like enoxacin (B1671340) and tosufloxacin (B10865). nih.gov

In another study focusing on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, the presence of an electron-donating methoxy (B1213986) group at the 4-position of the phenyl ring was found to be beneficial for anticancer activity. nih.gov Conversely, expanding the scaffold to include a triazolyl analogue led to a significant decrease in activity. nih.gov

The table below summarizes the influence of various substituents on the biological activity of this compound and its analogues.

ScaffoldSubstituent PositionSubstituent TypeEffect on Biological ActivityReference
6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic acidN-1Ethyl, 2-fluoroethyl, p-fluorophenylInferior antibacterial activity nih.gov
6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic acidC-7Substituted piperazines and pyrrolidinesInferior antibacterial activity nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one4-position of phenyl ringMethoxy (electron-donating)Beneficial for anticancer activity nih.gov

Scaffold Modification and Bioisosteric Replacements

Modification of the core scaffold and the use of bioisosteric replacements are common strategies in drug design to enhance potency, improve pharmacokinetic properties, and explore novel chemical space. nih.govnih.gov

In the context of this compound and its analogues, scaffold hopping has been employed to identify new classes of inhibitors. For example, a series of pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids were designed and synthesized to find new protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.gov This approach led to the discovery of potent compounds with improved bioactivity. nih.gov

Similarly, the replacement of the pyridonecarboxylic acid ring in antibacterials like enoxacin and tosufloxacin with a 2-aza derivative, leading to the pyrido[2,3-c]pyridazine (B12844688) scaffold, was explored. nih.gov While this specific modification did not yield superior antibacterial agents, it highlights the application of scaffold modification in this chemical series. nih.gov

The table below illustrates examples of scaffold modifications and their impact on biological targets.

Original ScaffoldModified Scaffold/Bioisosteric ReplacementTargetOutcomeReference
Pyridonecarboxylic acid (e.g., enoxacin)Pyrido[2,3-c]pyridazineBacteriaInferior antibacterial activity nih.gov
Not SpecifiedPyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybridProtoporphyrinogen Oxidase (PPO)Discovery of potent inhibitors nih.gov

Mechanism of Action Studies at the Molecular Level

Derivatives of the this compound scaffold exert their biological effects by interacting with various molecular targets, including enzymes and receptors.

Enzyme Inhibition

Phosphodiesterases (PDEs): Certain pyridazinone derivatives have been identified as inhibitors of phosphodiesterases, enzymes that regulate the levels of cyclic nucleotides like cAMP and cGMP. researchgate.netgoogle.com For instance, some pyrido[2,3-d]pyridazinones have been reported as potent and selective inhibitors of PDE type IV, which are promising for the treatment of asthma and inflammation. scirp.org Other pyridazine (B1198779) derivatives act as inhibitors of PDE-III, PDE-IV, and PDE-V. researchgate.net A series of pyrido[4,3-e] scirp.orgresearchgate.netaimspress.comtriazolo[4,3-a]pyrazines were found to be potent inhibitors of PDE2. nih.gov

Kinases: Kinases are a large family of enzymes that play critical roles in cell signaling and are attractive targets for cancer therapy. Several pyridopyridazine (B8481360) derivatives have shown kinase inhibitory activity. scirp.org For example, some pyrido[2,3-d]- and pyrido[3,4-d]pyridazines have been identified as inhibitors of p38 kinase, which is involved in inflammatory processes. scirp.org Additionally, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as potential inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR). nih.gov Furthermore, a novel series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives have been evaluated as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is an essential enzyme for the synthesis of DNA precursors. d-nb.info Some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as inhibitors of DHFR, suggesting their potential as anticancer and antimicrobial agents. nih.govmdpi.com For instance, a pyrazolo[4,3-c]pyridazine derivative demonstrated potent DHFR inhibitory activity. nih.govsemanticscholar.org

Protoporphyrinogen Oxidase (PPO): PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. researchgate.net A series of novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids were designed as PPO inhibitors, with some compounds showing potent herbicidal activity. nih.govnih.gov One particularly active compound, 11q, exhibited significantly higher activity against tobacco PPO than the commercial herbicide flumioxazin. nih.gov

The table below summarizes the enzyme inhibitory activities of various this compound analogues.

Compound ClassEnzyme TargetBiological ActivityReference
Pyrido[2,3-d]pyridazinonesPhosphodiesterase IV (PDE IV)Anti-inflammatory, Anti-asthmatic scirp.org
Pyridazine derivativesPDE-III, PDE-IV, PDE-VVarious researchgate.net
Pyrido[4,3-e] scirp.orgresearchgate.netaimspress.comtriazolo[4,3-a]pyrazinesPhosphodiesterase 2 (PDE2)Procognitive nih.gov
Pyrido[2,3-d]- and pyrido[3,4-d]pyridazinesp38 KinaseAnti-inflammatory scirp.org
Pyrido[2,3-d]pyrimidin-4(3H)-one derivativesEGFR (wild-type and mutant)Anticancer nih.gov
Pyrido[3,4-b]pyrazin-2(1H)-one derivativesFms-like tyrosine kinase 3 (FLT3)Anticancer (Acute Myeloid Leukemia) nih.gov
Pyrido[2,3-d]pyrimidine derivativesDihydrofolate Reductase (DHFR)Anticancer, Antimicrobial nih.govmdpi.com
Pyrazolo[4,3-c]pyridazine derivativeDihydrofolate Reductase (DHFR)Antimicrobial nih.govsemanticscholar.org
Pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybridsProtoporphyrinogen Oxidase (PPO)Herbicidal nih.govnih.gov

Receptor Antagonism/Agonism

Histamine (B1213489) H4 Receptor: The histamine H4 receptor is involved in inflammatory and allergic responses. aimspress.comresearchgate.net A study investigating pyridopyrazine derivatives as potential H4 receptor antagonists for the treatment of atopic dermatitis found that these compounds exhibited promising anti-inflammatory properties with specific binding to the H4 receptor. aimspress.comresearchgate.netaimspress.com Compound C11, in particular, demonstrated the highest binding affinity, marking it as a potential candidate for further development. aimspress.comresearchgate.net

The table below details the receptor activity of a specific class of this compound analogues.

Compound ClassReceptor TargetActivityTherapeutic PotentialReference
Pyridopyrazine derivativesHistamine H4 ReceptorAntagonistAnti-inflammatory (Atopic Dermatitis) aimspress.comresearchgate.netaimspress.com

Other Molecular Targets and Pathways

The biological activities of this compound derivatives extend beyond enzyme inhibition and receptor modulation. Some compounds have been found to induce apoptosis in cancer cells. nih.gov For instance, highly active pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were investigated for their ability to induce apoptosis, further supporting their anticancer potential. nih.gov

Additionally, some pyridopyrazine derivatives have been noted for their antioxidant and antimicrobial activities, as well as their potential to modulate neurotransmitter systems, suggesting a broad range of therapeutic applications. aimspress.com

Target Identification and Validation Strategies

The discovery of therapeutic applications for this compound and its analogues is fundamentally reliant on the precise identification and subsequent validation of their biological targets. A predominant strategy involves screening these heterocyclic compounds against panels of known enzymes, particularly those implicated in major disease pathways. Kinases, for instance, represent a significant class of targets for this scaffold and its related structures. Analogues such as pyrido[2,3-d]pyrimidines and cyanopyridones have been identified as potent inhibitors of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER-2), which are critical drivers in angiogenesis and cancer proliferation. ekb.egnih.govmdpi.com Specifically, certain derivatives have shown inhibitory activity against both wild-type EGFR and its clinically relevant T790M mutant, which confers resistance to first-generation inhibitors. nih.govnih.gov

Other kinase targets identified for analogous scaffolds include Fms-like tyrosine kinase 3 (FLT3), particularly its internal tandem duplication (ITD) mutation, a driver in acute myeloid leukemia (AML), and Monopolar Spindle 1 (MPS1) kinase, which plays a crucial role in cell cycle regulation. acs.orgnih.govacs.org The diversity of targeted kinases extends to Cyclin-Dependent Kinases (CDK4/6) and histone lysine (B10760008) demethylases (KDM4/5), highlighting the scaffold's potential in oncology and epigenetic modulation. acs.orgnih.gov

Beyond kinases, other enzyme families have also been identified as targets. For example, analogues like pyrido[4,3-e] ekb.egacs.orgnih.govtriazolo[4,3-a]pyrazines are potent inhibitors of phosphodiesterase 2 (PDE2), an enzyme involved in cyclic nucleotide signaling, suggesting potential applications in neurological and cardiovascular disorders. nih.gov Target validation often follows initial identification, employing techniques such as cellular thermal shift assays, genetic knockdown (siRNA), or the use of chemical probes in cellular models to confirm that the compound's biological effect is a direct consequence of engaging the intended target. kuleuven.be

Drug Design and Lead Optimization Strategies

Following target identification, the focus shifts to designing and optimizing lead compounds to enhance potency, selectivity, and drug-like properties. Medicinal chemists employ a variety of sophisticated strategies to refine the this compound scaffold and its analogues.

Rational Drug Design Approaches

Rational drug design for this class of compounds is heavily guided by structure-activity relationship (SAR) studies and computational modeling. nih.gov Once an initial hit is identified, systematic modifications are made to the core scaffold to probe for improved biological activity. For example, in the development of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as KDM inhibitors, structure-based design was used to guide the optimization of substituents. acs.org Introduction of a pyrazole (B372694) moiety at the C8 position was found to be crucial for binding to the Fe(II) in the enzyme's active site, while further substitution on the pyrazole ring allowed for exploration of the histone peptide substrate binding site, leading to enhanced potency. acs.org Similarly, for EGFR inhibitors, docking studies are used to predict the binding modes of newly designed analogues within the ATP-binding pocket of the kinase, helping to rationalize observed activities and guide the synthesis of more potent compounds. nih.govnih.gov

Fragment-Based Drug Design Principles

Fragment-Based Drug Design (FBDD) offers an efficient alternative to traditional high-throughput screening by starting with small, low-molecular-weight chemical fragments. These fragments, which typically bind to the target with low affinity, serve as starting points for building more potent, drug-like molecules. This approach allows for a more thorough exploration of the chemical space around a binding site. In the development of KDM inhibitors, a fragment-like scaffold, 4-(pyridin-2-yl)thiazol-2-amine, was identified as a weak inhibitor. acs.org This fragment served as a foundational piece for structure-based optimization, ultimately leading to the discovery of a highly potent series of 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones. acs.org

Scaffold Hopping Techniques

Scaffold hopping is a powerful medicinal chemistry strategy used to identify structurally novel compounds by replacing the core molecular framework (scaffold) of a known active compound with a bioisosteric equivalent. kuleuven.be This technique is employed to discover new intellectual property, improve pharmacological properties, or circumvent issues with an existing scaffold. kuleuven.beresearchgate.net This approach has been successfully applied to scaffolds related to pyridopyridazinones. For instance, starting from isothiazolo[4,3-b]pyridines, scaffold hopping led to the identification of several new heterocyclic systems with affinity for Cyclin G-associated kinase (GAK). kuleuven.be Similarly, a scaffold hopping approach was used to develop novel inhibitors of FLT3 for AML, where various cores including pyrido[4,3-d]pyrimidine (B1258125) and imidazo[1,2-b]pyridazine (B131497) were investigated to replace the original lead scaffold. acs.org This strategy can also involve more subtle changes, such as replacing a benzene (B151609) ring within a larger structure with a thiophene (B33073) ring to create bioisosteric analogues. nih.gov

Improvement of Pharmacological Profiles (e.g., Metabolic Stability)

A critical aspect of lead optimization is the improvement of the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties, particularly metabolic stability. researchgate.net Compounds with poor metabolic stability are rapidly cleared from the body, limiting their therapeutic efficacy. For analogues of this compound, a common issue is metabolic instability in liver microsomes. acs.orgnih.gov Researchers address this by identifying the metabolic "hot spots" on the molecule—the sites most susceptible to enzymatic degradation—and then making chemical modifications to block these pathways. For instance, in a series of pyrido[3,4-d]-pyrimidine MPS1 inhibitors, extensive metabolism was a key challenge. acs.org The introduction of a methyl group was found to curb this metabolism, significantly improving stability in human liver microsomes (HLM). acs.org In another example involving PDE2 inhibitors, certain potent compounds were found to be metabolically unstable. nih.gov The introduction of pyridyl-like nitrogens and other structural modifications led to analogues with greatly improved stability in both rat and human liver microsomes. nih.gov

Preclinical Evaluation of Biological Activities (in vitro and in vivo studies)

Promising candidates from lead optimization programs undergo rigorous preclinical evaluation to assess their biological activity and establish a preliminary pharmacological profile. This evaluation involves a combination of in vitro and in vivo studies.

In Vitro Studies

The initial assessment of biological activity is performed using a suite of in vitro assays. For enzyme inhibitors, this begins with biochemical assays to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ). nih.govacs.org These assays use purified, recombinant enzymes to quantify the direct inhibitory effect of the compound.

Following biochemical validation, the compounds are tested in cell-based assays. Antiproliferative or cytotoxicity assays, such as the MTT assay, are widely used in cancer research to measure a compound's ability to inhibit the growth of cancer cell lines (e.g., MCF-7, HCT-116, A549). nih.govmdpi.comnih.gov To confirm the mechanism of action at a cellular level, further assays may be conducted to measure the inhibition of specific signaling pathways (e.g., autophosphorylation of a target kinase) or to assess downstream effects like apoptosis induction and cell cycle arrest. nih.govnih.gov

Table 1: In Vitro Activity of Selected Pyrido[2,3-d]pyrimidine and Related Analogues
CompoundTargetAssayIC₅₀ (nM)Cell LineReference
Compound B1 EGFRL858R/T790MKinase Inhibition13- nih.gov
Compound B1 -Antiproliferation87H1975 nih.gov
Compound 13 FLT3-D835YKinase Inhibition29.54- nih.gov
Compound 13 -Antiproliferation15.77MV4-11 nih.gov
Compound 5a -Antiproliferation1770MCF-7 mdpi.com
Compound 5e -Antiproliferation1390MCF-7 mdpi.com
Compound 12 (PDE2 inhibitor)PDE2 OccupancyIn vivo (s.c.)ED₅₀ = 3.6 mg/kgRat nih.gov

In Vivo Studies

Compounds that demonstrate promising in vitro potency and selectivity may advance to in vivo studies in animal models, typically rodents. These studies are essential for understanding the compound's behavior in a whole organism. Pharmacokinetic (PK) studies are conducted to determine how the drug is absorbed, distributed, metabolized, and excreted, providing key parameters such as bioavailability and plasma concentration over time. nih.gov

Pharmacodynamic (PD) studies are performed to demonstrate that the drug engages its target in vivo and produces the desired biological effect. For example, in an in vivo occupancy study for a PDE2 inhibitor, researchers measured the extent to which the drug bound to its target in the brain of rats after administration. nih.gov For anticancer agents, efficacy is often evaluated in tumor xenograft models, where human cancer cells are implanted in immunodeficient mice. The ability of the compound to inhibit tumor growth in these models is a critical milestone for further development. acs.org

Table 2: Metabolic Stability of Selected Analogues
Compound SeriesAnalogueModificationHuman Liver Microsome (HLM) StabilityReference
Pyrido[3,4-d]-pyrimidines (MPS1 Inhibitors)17 -Clᵢₙₜ = 92 µL/min/mg acs.org
Pyrido[3,4-d]-pyrimidines (MPS1 Inhibitors)35 Introduction of methyl groupClᵢₙₜ = 27 µL/min/mg acs.org
Pyrido[4,3-e] ekb.egacs.orgnih.govtriazolo[4,3-a]pyrazines (PDE2 Inhibitors)2 -39% remaining after 15 min nih.gov
Pyrido[4,3-e] ekb.egacs.orgnih.govtriazolo[4,3-a]pyrazines (PDE2 Inhibitors)6 Scaffold modification91% remaining after 15 min nih.gov

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

Derivatives of the pyridazine nucleus have been reported to exhibit a wide spectrum of antimicrobial activities. tandfonline.comtandfonline.comsarpublication.com

Antibacterial Activity: A series of 1,7-disubstituted 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic acids were synthesized and evaluated for their antibacterial properties. These compounds, featuring substituents such as ethyl, 2-fluoroethyl, and p-fluorophenyl groups at the N-1 position and various piperazines and pyrrolidines at the C-7 position, were found to have markedly inferior antibacterial activities compared to established drugs like enoxacin and tosufloxacin. nih.gov In another study, a series of pyrano[2,3-c]pyridazine derivatives were synthesized and tested against various bacterial strains. tandfonline.com Specifically, compounds 3a-c showed significant activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Klebsiella pneumonia) bacteria. tandfonline.com Similarly, a small library of 2-thioxodihydropyrido[2,3-d]pyrimidine derivatives demonstrated broad-spectrum antibacterial activity. nih.gov

Antifungal Activity: The antifungal potential of pyridazine derivatives has also been investigated. Pyrano[2,3-c]pyridazine derivatives 3a and 3c displayed strong and significant activity against fungal strains. tandfonline.com Conversely, compounds 4a and 4c from the pyridazine-5H-pyrano[2,3-d]pyrimidine-2,4-dithiol series showed significant antifungal activity but no notable antibacterial effects. tandfonline.com Some synthesized pyrido[2,3-d]pyrimidines also exhibited significant antifungal activities. eurjchem.com Additionally, certain pyridazine derivatives have been identified as having noteworthy antifungal properties, with some compounds showing activity comparable to the standard drug fluconazole (B54011) against Candida tropicalis. researchgate.net

Table 1: Antimicrobial Activity of Selected Pyrido[2,3-c]pyridazine Analogs

Compound/Derivative Type of Activity Target Organisms Key Findings Reference(s)
1,7-disubstituted 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic acids Antibacterial Bacteria Inferior activity compared to enoxacin and tosufloxacin. nih.gov
Pyrano[2,3-c]pyridazine derivatives (3a-c) Antibacterial, Antifungal S. aureus, E. faecalis, E. coli, K. pneumonia, Fungal strains Showed significant antibacterial and antifungal activity. tandfonline.com
2-thioxodihydropyrido[2,3-d]pyrimidines Antibacterial, Antifungal Bacteria, Fungi Broad-spectrum antibacterial activity and reasonable antifungal activity. nih.gov
Pyrido[2,3-d]pyrimidines Antifungal Fungi Significant antifungal activities were observed. eurjchem.com

Anticancer and Antiproliferative Potentials

The pyrido[2,3-c]pyridazine framework has been a focal point in the development of new anticancer agents. ut.ac.irsid.ir A series of N-1-propargyl pyrido[2,3-c]pyridazine-3-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. sid.ir Several of these compounds exhibited promising cytotoxicity with a good safety index, suggesting their potential as leads for new anticancer drugs. ut.ac.irsid.ir

For instance, the heteroaryl (2-pyridyl) substituted derivative 11 showed IC50 values of 6.0 and 8.9 μM against A549 and MIAPaCa cancer cell lines, respectively. sid.ir In another study, tetracyclic 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione derivatives 8a, b, and d displayed potent cytotoxic activity against the A-549 lung cancer cell line. nih.gov Notably, compound 8d was equipotent to the standard drug erlotinib. nih.gov Furthermore, compounds 8a and 8d were found to be twice as potent as the reference molecule against the PC-3 prostate cancer cell line. nih.gov

The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes in cancer progression, such as mammalian Topoisomerase II and Epidermal Growth Factor Receptor (EGFR). sid.irnih.gov Specifically, compounds 8a, 8b, and 9a demonstrated promising inhibitory activities against both wild-type EGFR (EGFRWT) and its mutant form (EGFRT790M). nih.gov

Table 2: Anticancer Activity of Selected Pyrido[2,3-c]pyridazine Analogs

Compound/Derivative Cancer Cell Line(s) Measurement Key Findings Reference(s)
N-1-propargyl pyrido[2,3-c]pyridazine-3-carboxamide (11) A549, MIAPaCa IC50 6.0 μM (A549), 8.9 μM (MIAPaCa) sid.ir
5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione (8a) A-549, PC-3 IC50 16.2 μM (A-549), 7.98 μM (PC-3) nih.gov
5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione (8b) A-549 IC50 16 μM nih.gov
5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione (8d) A-549, PC-3 IC50 7.23 μM (A-549), 7.12 μM (PC-3) nih.gov

Anti-inflammatory Activity

Several derivatives of pyridazine and related heterocyclic systems have demonstrated significant anti-inflammatory properties. sarpublication.comresearchgate.net A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were designed and synthesized, with compound 7c showing a high inhibition of ear edema (82%) in an in vivo model. rsc.org This compound was found to be a dual inhibitor of COX-1 and COX-2 isoenzymes. rsc.org

In another study, tricyclic pyrazolo[3′,4′:4,5]pyrimido[1,2-b]pyridazin-4(1H)-ones were synthesized and evaluated for their anti-inflammatory activity. nih.gov The 7-NH2, 8-COOC2H5 derivative 14 and its 7-OH analog 15 showed edema reductions of 44.59% and 41.40%, respectively. nih.gov Furthermore, certain 5-substituted pyrido(2,3-d)pyridazin-8(7H)-one derivatives, such as 5b and 5c , exhibited excellent anti-inflammatory activity by preventing the heat-induced denaturation of BSA protein. jocpr.com

Table 3: Anti-inflammatory Activity of Selected Pyrido[2,3-c]pyridazine Analogs

Compound/Derivative In Vivo/In Vitro Model Measurement Key Findings Reference(s)
Pyrido[2,3-d]pyridazine-2,8-dione (7c) Ear edema model, COX-1/COX-2 inhibition % Inhibition 82% inhibition of ear edema, dual COX-1/COX-2 inhibitor. rsc.org
Pyrazolo[3′,4′:4,5]pyrimido[1,2-b]pyridazin-4(1H)-one (14) Carrageenan-induced paw edema % Edema Reduction 44.59% nih.gov
Pyrazolo[3′,4′:4,5]pyrimido[1,2-b]pyridazin-4(1H)-one (15) Carrageenan-induced paw edema % Edema Reduction 41.40% nih.gov
5-(4-(4-methoxyphenyl)piperazin-1-yl)pyrido(2,3-d)pyridazin-8(7H)-one (5b) BSA protein denaturation % Denaturation Prevention 88.77% jocpr.com
5-{(3-(dimethylamino)propyl)amino}pyrido(2,3-d)pyridazin-8(7H)-one (5c) BSA protein denaturation % Denaturation Prevention 89.33% jocpr.com

Antiviral Activity

The pyridazine nucleus is also a component of compounds with reported antiviral activity. tandfonline.com Research has shown that certain pyridazine derivatives possess activity against viruses such as HIV and Tobacco Mosaic Virus (TMV). tandfonline.comtandfonline.com While the provided search results mention the general antiviral potential of pyridazine compounds, specific studies focusing on this compound and its close analogues in antiviral research are not detailed.

Cardiotonic and Cardioactive Effects

Pyridazinone derivatives have been extensively studied for their cardioactive properties, including positive inotropic and vasodilator effects. researchgate.netjchemrev.com These compounds are often investigated as potential treatments for congestive heart failure. acs.org The mechanism of action for many of these compounds involves the inhibition of phosphodiesterase-III (PDE-III). jchemrev.com

A variety of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been synthesized and shown to have clear cardiotonic effects. nih.gov The introduction of a methyl group at certain positions in the pyridazinone ring has been shown to significantly enhance activity. jchemrev.com For instance, the inclusion of a 5-methyl group in 6-phenylpyridazin-3(2H)-ones leads to compounds with significantly higher activities. jchemrev.com

Other Relevant Biological Activities

In addition to the activities mentioned above, derivatives of the pyrido[2,3-c]pyridazine scaffold have been explored for other therapeutic and agricultural applications.

Herbicidal Activity: The general class of pyridazine derivatives has been reported to possess herbicidal properties. sarpublication.com However, specific examples related to this compound were not detailed in the provided search results.

Antitrypanosomal Activity: There is no specific information in the provided search results regarding the antitrypanosomal activity of this compound or its direct analogues.

Diuretic Activity: Several pyrido[3,4-d]pyridazine (B3350088) derivatives have been synthesized and shown to have excellent diuretic activity, with a different mechanism of action compared to known diuretics like thiazides. scirp.org For example, 8-methoxy-1,4-dimorpholino-7-phenylpyrido[3,4-d]pyridazine displayed a highly enhanced diuretic action. google.com Additionally, some novel pyrimidine (B1678525) derivatives, which share a similar heterocyclic core, have also been found to possess diuretic properties. tandfonline.com

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Pyrido[2,3-c]pyridazin-4(1H)-one and its derivatives?

  • Methodology : The compound is synthesized via Friedel-Crafts acylation using anhydrous AlCl₃ in chlorobenzene, followed by reflux with substituted aromatic acid hydrazides in 1,4-dioxane and HCl. Key steps include heating at 120°C for 14–16 hours and purification via recrystallization with acetic acid/methanol (4:6) .
  • Characterization : Confirmed by FT-IR (e.g., carbonyl stretching at 1720 cm⁻¹), ¹H NMR (δ 1.88 ppm for CH₃), elemental analysis (C, H, N), and TLC (Rf = 0.92) .

Q. What pharmacological activities are associated with this compound derivatives?

  • Anticancer Activity : Derivatives exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ values <10 μM in MCF-7 and HepG2) via apoptosis induction and cell cycle arrest. Substituents like acetyl groups enhance activity .
  • Antimicrobial Activity : Analogues with electron-withdrawing groups (e.g., -NO₂, -Cl) show broad-spectrum activity against Gram-positive bacteria (MIC: 8–32 μg/mL) .

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of this compound derivatives?

  • SAR Insights :

  • Position 3 : Acetyl substitution (3-acetyl derivatives) improves anticancer potency by enhancing DNA intercalation .
  • Heterocyclic Fusion : Pyrido-pyrimidine hybrids exhibit dual PDE4 and CRF-1 receptor antagonism, suggesting CNS applications .
    • Data-Driven Design : QSAR models correlate logP values (<3.5) with improved blood-brain barrier permeability for neuroactive derivatives .

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

  • Case Example : A derivative may show high cytotoxicity in MTT assays but low selectivity (safety index <2).
  • Resolution Strategies :

  • Comparative Assays : Validate using complementary methods (e.g., clonogenic assays or flow cytometry) to confirm apoptosis vs. necrosis .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., CYP450 inhibition) to explain discrepancies between in vitro and in vivo efficacy .

Q. What mechanistic studies are recommended to elucidate the mode of action?

  • Target Identification : Use molecular docking to predict binding to PDE4D (PDB: 3G4G) or tubulin (PDB: 1SA0) .
  • Pathway Analysis : Profile downstream markers (e.g., caspase-3 for apoptosis, p53 for DNA damage) via Western blot or RT-PCR .

Methodological Guidance

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Core Techniques :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.04–7.37 ppm) and confirm heterocyclic fusion patterns .
  • HPLC-PDA : Purity assessment (>95%) with C18 columns (mobile phase: acetonitrile/0.1% TFA) .
  • HR-MS : Confirm molecular ions (e.g., [M+H]⁺ for C₉H₇N₃O₂: m/z 190.06) .

Q. How can synthetic yields be optimized for scaled-up production?

  • Catalyst Screening : Replace AlCl₃ with Fe(DS)₃ (Lewis acid-surfactant combined catalyst) under ultrasound to reduce reaction time (4→2 hours) and improve yield (47.5%→68%) .
  • Green Chemistry : Use microwave-assisted synthesis (100°C, 30 min) for energy-efficient cyclization .

Q. What in vitro/in vivo models are suitable for toxicity profiling?

  • In Vitro : MTT assays on HEK-293 (normal kidney cells) to calculate selectivity indices (IC₅₀ cancer/IC₅₀ normal) .
  • In Vivo : Acute toxicity in rodents (LD₅₀ >500 mg/kg) and genotoxicity via Ames test .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.